![molecular formula C19H30N2O4Si B1521767 tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate CAS No. 1171920-60-7](/img/structure/B1521767.png)
tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate
Overview
Description
“tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications such as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is complex, with multiple functional groups. The tert-butyldimethylsilyloxy group is a key feature of the molecule .
Chemical Reactions Analysis
tert-Butyldimethylsilyl ethers, like the one in the compound of interest, are stable to aqueous base but may be converted back to the alcohols under acidic conditions . They react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a tert-butyldimethylsilyloxy group can vary. For example, tert-butyldimethylsilyl chloride, a related compound, is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It has a melting point of 86–89 °C .
Scientific Research Applications
Synthesis of Complex Natural Products
This compound can serve as a key intermediate in the synthesis of complex natural products. Its structure is conducive to further chemical modifications, allowing for the construction of diverse molecular architectures found in natural compounds with biological activity .
Medicinal Chemistry
In medicinal chemistry, it can be used to develop new pharmaceuticals. The furo[3,2-b]pyridine moiety is a common scaffold in drug design, and the presence of the tert-butyldimethylsilyloxy group can facilitate the introduction of additional functional groups through selective deprotection .
Material Science
The compound’s robust structure makes it suitable for creating advanced materials. For instance, it could be used in the development of organic semiconductors or as a building block for high-performance polymers .
Catalysis
It may find applications in catalysis, particularly in asymmetric synthesis. The steric bulk provided by the tert-butyl and silyl groups can induce chirality, which is crucial for producing enantiomerically pure substances .
Bioconjugation
The compound could be employed in bioconjugation techniques. Its reactive carbamate group allows for the attachment of biomolecules, which is useful in the development of targeted drug delivery systems or in the creation of diagnostic tools .
Agricultural Chemistry
In agricultural chemistry, this compound could be used to synthesize novel agrochemicals. The pyridine ring system is often found in herbicides and insecticides, and the modifiable side chain offers the potential for creating new compounds with specific activities against agricultural pests .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4Si/c1-18(2,3)25-17(22)21-13-9-16-15(20-11-13)10-14(24-16)12-23-26(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWQHLHPCRNXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674096 | |
Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1171920-60-7 | |
Record name | tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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